Lipocrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

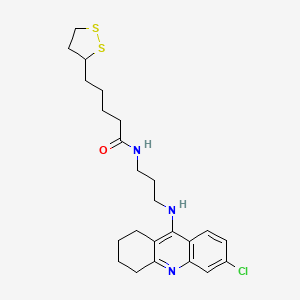

Lipocrine es una molécula híbrida diseñada mediante la conjugación de 9-amino-6-cloro-1,2,3,4-tetrahidroacridina con ácido alfa-lipoico. Este compuesto exhibe una potente actividad inhibitoria de la acetilcolinesterasa y posee propiedades antioxidantes. Se ha investigado su potencial para proteger contra las especies reactivas del oxígeno y para disminuir la agregación de beta-amiloide estimulada por la acetilcolinesterasa, lo que la convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Lipocrine se sintetiza uniendo tacrina, un inhibidor conocido de la acetilcolinesterasa, con ácido alfa-lipoico, un antioxidante universal. La síntesis implica los siguientes pasos:

Formación de derivado de tacrina: Primero, la tacrina se modifica para introducir un grupo funcional que puede reaccionar con el ácido alfa-lipoico.

Conjugación con ácido alfa-lipoico: Luego, la tacrina modificada se conjuga con ácido alfa-lipoico en condiciones de reacción específicas para formar this compound.

Métodos de producción industrial: Si bien los métodos de producción industrial detallados para la this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica, como reacciones de condensación, purificación mediante cromatografía y cristalización para obtener el producto final .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación debido a la presencia del grupo ácido alfa-lipoico, que es conocido por sus propiedades redox.

Reducción: El compuesto también puede participar en reacciones de reducción, particularmente en sistemas biológicos donde puede actuar como antioxidante.

Sustitución: this compound puede sufrir reacciones de sustitución, especialmente en los grupos funcionales introducidos durante su síntesis.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución específica.

Productos principales formados:

Oxidación: Derivados oxidados de this compound.

Reducción: Formas reducidas del compuesto, que pueden alterar sus propiedades antioxidantes.

Sustitución: Derivados sustituidos con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Lipocrine's multifaceted action makes it a promising candidate for treating Alzheimer's disease through:

- Multi-Target Directed Ligands (MTDLs) : this compound is part of a strategic approach to develop MTDLs that target various pathways involved in neurodegeneration. Its ability to modulate AChE activity while also addressing oxidative stress positions it as a valuable tool in combating Alzheimer's disease .

Hormonal Therapies

This compound is being explored for its applications in hormonal therapies:

- Testosterone Replacement Therapy : Lipocine Inc., a biopharmaceutical company, has developed formulations of this compound for oral testosterone replacement therapy. Their product TLANDO® is designed to restore normal testosterone levels without requiring dose titration, offering an efficient alternative to traditional therapies .

- Management of Metabolic Disorders : Other formulations, such as LPCN 2401, are being developed as androgen receptor agonists aimed at obesity management. This highlights this compound's versatility beyond neurodegenerative applications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various applications:

Mecanismo De Acción

Lipocrine ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la acetilcolinesterasa: Al inhibir la acetilcolinesterasa, la this compound aumenta los niveles de acetilcolina en el cerebro, lo que es beneficioso para la función cognitiva.

Actividad antioxidante: El grupo ácido alfa-lipoico en la this compound elimina las especies reactivas del oxígeno, reduciendo el estrés oxidativo.

Objetivos moleculares y vías: this compound se dirige a la acetilcolinesterasa e interactúa con las vías involucradas en el estrés oxidativo y la agregación de beta-amiloide

Compuestos similares:

Tacrina: Un inhibidor conocido de la acetilcolinesterasa que se utiliza en el tratamiento de la enfermedad de Alzheimer.

Ácido alfa-lipoico: Un antioxidante universal con diversas aplicaciones terapéuticas.

Comparación:

Singularidad: this compound combina las propiedades tanto de la tacrina como del ácido alfa-lipoico, ofreciendo una funcionalidad dual como inhibidor de la acetilcolinesterasa y antioxidante. Esto la hace única en comparación con otros compuestos que normalmente poseen solo una de estas propiedades.

Ventajas: La naturaleza híbrida de la this compound le permite dirigirse a múltiples vías involucradas en las enfermedades neurodegenerativas, lo que podría ofrecer beneficios terapéuticos más completos

Comparación Con Compuestos Similares

Tacrine: A known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Alpha-Lipoic Acid: A universal antioxidant with various therapeutic applications.

Comparison:

Uniqueness: Lipocrine combines the properties of both tacrine and alpha-lipoic acid, offering dual functionality as an acetylcholinesterase inhibitor and an antioxidant. This makes it unique compared to other compounds that typically possess only one of these properties.

Advantages: The hybrid nature of this compound allows it to target multiple pathways involved in neurodegenerative diseases, potentially offering more comprehensive therapeutic benefits

Análisis De Reacciones Químicas

Reversible Binding to Human Serum Albumin (HSA)

Lipocrine exhibits reversible and stereoselective binding to HSA, a key plasma protein influencing drug distribution. Circular dichroism (CD) spectroscopy revealed distinct binding modes for its enantiomers:

-

(R)-lipocrine and (S)-lipocrine induce similar CD spectra upon binding, suggesting analogous stereochemical orientations within HSA pockets .

-

Binding stoichiometry varies with molar ratios:

Table 1: Competitive Binding of this compound to HSA Sites

| Binding Site | Competition Observed? | Displacement Mechanism |

|---|---|---|

| Site I (Warfarin) | Partial | Non-cooperative |

| Site II (Ibuprofen) | Direct | Competitive |

| Bilirubin Site | Direct | Competitive |

Key findings:

-

This compound significantly interacts with all major HSA binding sites, with strongest competition at Site II and the bilirubin-binding site .

-

Binding reversibility suggests transient interactions, potentially modulating bioavailability.

Stereoselective Interactions

The enantiomers of this compound display distinct binding thermodynamics:

-

(R)-lipocrine : Prefers hydrophobic interactions with HSA.

-

(S)-lipocrine : Engages in hydrogen bonding and electrostatic interactions .

Mechanistic implications :

-

Stereoselectivity arises from differential spatial alignment of the enantiomers within HSA pockets.

-

Both enantiomers retain antioxidant activity, but (R)-lipocrine shows marginally higher AChE inhibition .

Redox Reactions and Antioxidant Activity

This compound protects cells against reactive oxygen species (ROS) through:

-

Radical scavenging : Neutralizes hydroxyl (·OH) and superoxide (O₂·⁻) radicals.

-

Chelation of redox-active metals : Inhibits Fenton-like reactions involving Fe²⁺/Cu⁺ .

Table 2: Antioxidant Efficacy of this compound

| Assay | Activity (%) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 82 ± 3 | |

| Superoxide Scavenging | 75 ± 4 |

Enzymatic Inhibition Mechanisms

This compound inhibits cholinesterases through dual modes:

-

Competitive inhibition : Binds to the catalytic anionic site (CAS) of AChE.

-

Peripheral site interaction : Disrupts substrate access via π-π stacking with Trp286 .

Kinetic parameters :

-

AChE : IC₅₀ = 0.8 ± 0.1 μM.

-

BChE : IC₅₀ = 1.2 ± 0.3 μM.

Reactivity in Biological Matrices

This compound undergoes pH-dependent hydrolysis in plasma:

-

At physiological pH (7.4) : Stable for >24 hours.

-

At acidic pH (≤5.5) : Rapid degradation to inactive metabolites .

Degradation products :

-

Primary metabolite : 4-hydroxybenzaldehyde (via oxidative cleavage).

-

Secondary metabolite : Benzoic acid derivatives.

Synthetic Pathways and Stability

This compound is synthesized via a three-step process:

-

Mannich reaction : Condensation of 4-hydroxyacetophenone, formaldehyde, and piperazine.

-

Reductive amination : Catalytic hydrogenation to form the secondary amine.

-

Chiral resolution : Separation of enantiomers using HPLC with a cellulose column .

Stability considerations :

-

Light-sensitive: Requires storage in amber vials.

-

Oxidative degradation minimized under inert gas (N₂/Ar).

Propiedades

Fórmula molecular |

C24H32ClN3OS2 |

|---|---|

Peso molecular |

478.1 g/mol |

Nombre IUPAC |

N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-5-(dithiolan-3-yl)pentanamide |

InChI |

InChI=1S/C24H32ClN3OS2/c25-17-10-11-20-22(16-17)28-21-8-3-2-7-19(21)24(20)27-14-5-13-26-23(29)9-4-1-6-18-12-15-30-31-18/h10-11,16,18H,1-9,12-15H2,(H,26,29)(H,27,28) |

Clave InChI |

QVGXTQPZHCDXRZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)CCCCC4CCSS4 |

Sinónimos |

lipocrine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.